![molecular formula C11H13NO3 B13153576 5-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)furan-2-carbaldehyde](/img/structure/B13153576.png)
5-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)furan-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)furan-2-carbaldehyde is a complex organic compound featuring a bicyclic structure with both oxygen and nitrogen atoms. This compound is part of the broader family of tropane alkaloids, which are known for their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)furan-2-carbaldehyde typically involves enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. One common method is the asymmetric 1,3-dipolar cycloaddition of cyclic azomethine ylides using a dual catalytic system . This method provides high diastereo- and enantioselectivities.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and catalytic systems used in laboratory settings can be scaled up for industrial applications, ensuring the production of optically pure compounds .
Chemical Reactions Analysis
Types of Reactions
5-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)furan-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the aldehyde group into a carboxylic acid.
Reduction: Reduction reactions can convert the aldehyde group into an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the furan ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used but typically involve the replacement of a hydrogen atom on the furan ring.
Scientific Research Applications
5-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)furan-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It is known to interact with neurotransmitter receptors and transporters, influencing synaptic transmission and neuronal activity .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octan-3-ol: This compound shares the bicyclic structure but differs in functional groups.
3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octane: Another similar compound with a trifluoromethyl group, used in various chemical applications.
Uniqueness
5-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)furan-2-carbaldehyde is unique due to its combination of a bicyclic structure with both oxygen and nitrogen atoms and a furan ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various fields of research and industry .
Properties
Molecular Formula |
C11H13NO3 |
|---|---|
Molecular Weight |
207.23 g/mol |
IUPAC Name |
5-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)furan-2-carbaldehyde |
InChI |
InChI=1S/C11H13NO3/c13-7-10-3-4-11(15-10)12-5-8-1-2-9(6-12)14-8/h3-4,7-9H,1-2,5-6H2 |
InChI Key |
PSJVMKIIYRYIQJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CN(CC1O2)C3=CC=C(O3)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(methylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B13153494.png)
![9-(Propan-2-yl)-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13153499.png)
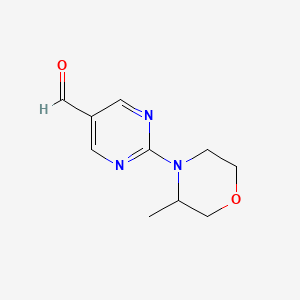
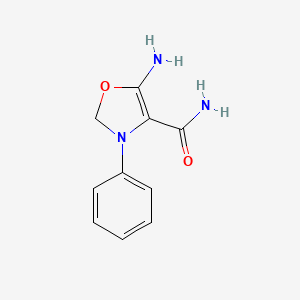

![[3,3'-Bipyridin]-6-amine hydrochloride](/img/structure/B13153528.png)
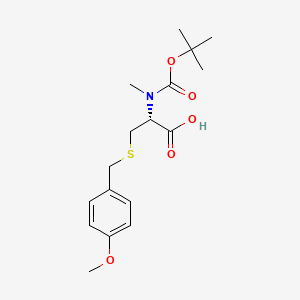
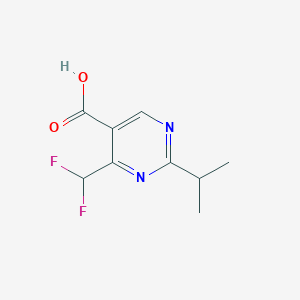
![4-Bromo-3-([methyl(propan-2-YL)amino]methyl)aniline](/img/structure/B13153546.png)
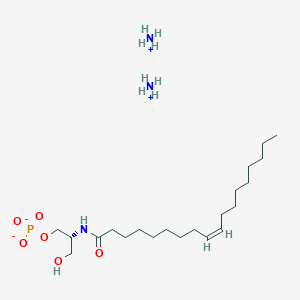
![N-[3-(dimethylamino)-2,2-dimethylpropyl]-1H-imidazole-1-carboxamide](/img/structure/B13153551.png)
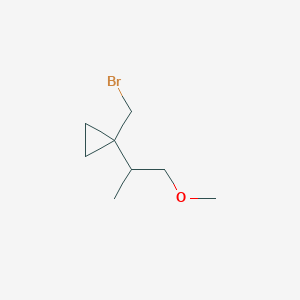
![5-(1-Fluoro-2-methylpropyl)-N-(4-fluorobenzyl)-5'-methyl-[2,2'-bithiazole]-4-carboxamide](/img/structure/B13153561.png)
![5-([(9H-Fluoren-9-ylmethoxy)carbonyl]amino)-4-methylpentanoic acid](/img/structure/B13153566.png)
